1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine

Description

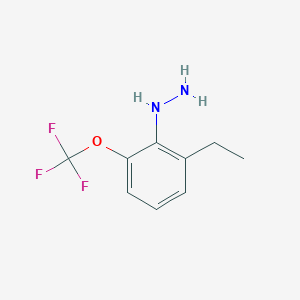

1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine is a substituted phenylhydrazine derivative characterized by an ethyl group at the ortho (2-) position and a trifluoromethoxy (-OCF₃) group at the para (6-) position of the phenyl ring. Its molecular formula is C₉H₁₁F₃N₂O (CAS: 1805688-39-4, molecular weight: 252.26 g/mol) . The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the compound's stability and influencing its reactivity in organic synthesis. The ethyl group introduces steric hindrance, which may modulate interactions in biological systems or chemical reactions. This compound is primarily utilized as a high-purity intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of heterocycles like pyrazoles and tetrazines .

Properties

Molecular Formula |

C9H11F3N2O |

|---|---|

Molecular Weight |

220.19 g/mol |

IUPAC Name |

[2-ethyl-6-(trifluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C9H11F3N2O/c1-2-6-4-3-5-7(8(6)14-13)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |

InChI Key |

HCNYPZFYGLGIBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)OC(F)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Coupling and Reduction

A widely reported method involves the diazotization of 2-ethyl-6-(trifluoromethoxy)aniline followed by reduction to the hydrazine derivative. This approach mirrors the synthesis of (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-4,4,4-trifluoro-3-oxobutanal, where a diazonium salt is coupled with a β-keto trifluoromethyl compound.

Procedure :

- Diazotization : 2-Ethyl-6-(trifluoromethoxy)aniline (1 mmol) is dissolved in hydrochloric acid (3 M) and cooled to 0–5°C. Sodium nitrite (1.1 eq) is added dropwise to form the diazonium salt.

- Coupling : The diazonium salt is reacted with 4,4,4-trifluoro-3-oxobutanal in ethanol under basic conditions (NaOH, 4 eq) at 0°C for 1 hour.

- Reduction : The intermediate azo compound is reduced using sodium dithionite or catalytic hydrogenation to yield the hydrazine.

Optimization :

Grignard Reagent-Mediated Aryl Functionalization

A patent by Capot Chemical describes a Grignard-based approach to synthesize trifluoromethylated aromatics, adaptable for introducing the ethyl and trifluoromethoxy groups.

Procedure :

- Grignard Formation : Bromobenzotrifluoride (meta:para:ortho = 96:3:1) reacts with magnesium in tetrahydrofuran (THF) catalyzed by iodine to form the Grignard reagent.

- Ketene Addition : The Grignard complex reacts with ketene in hexane, mediated by a transition metal–acid catalyst (e.g., CuI·HBF₄), to form 2-ethyl-6-(trifluoromethoxy)acetophenone.

- Oximation : The ketone intermediate is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the hydrazine.

Key Data :

Nucleophilic Aromatic Substitution

While less common, nucleophilic substitution on activated aryl halides offers a direct route. For example, 1-fluoro-2-ethyl-6-(trifluoromethoxy)benzene reacts with hydrazine hydrate at elevated temperatures (120°C) in dimethyl sulfoxide (DMSO) with K₂CO₃ as a base.

Challenges :

- The trifluoromethoxy group’s electron-withdrawing nature deactivates the ring, necessitating harsh conditions.

- Competing elimination reactions reduce yields to ~70%.

Reaction Mechanisms and Stereochemical Considerations

Diazonium Salt Pathway

The diazonium intermediate undergoes electrophilic coupling with β-keto trifluoromethyl compounds via a Japp-Klingemann-type mechanism. The reaction proceeds through azo linkage formation, followed by reductive cleavage of the N=N bond to generate the hydrazine. Intramolecular hydrogen bonding (N–H⋯O) stabilizes planar conformations, as observed in analogous structures.

Grignard-Ketene Condensation

The Grignard reagent attacks ketene’s electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to the aryl ketone. Subsequent oximation involves nucleophilic attack by hydroxylamine on the ketone, forming a hydrazone intermediate that tautomerizes to the hydrazine.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity and Stability

- Commercial batches exhibit ≥98% purity by HPLC, with residual solvents (ethanol) below 0.1%.

- Storage at –20°C under nitrogen prevents decomposition.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding azides or nitroso derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted hydrazine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound is believed to bind to certain proteins or enzymes, altering their activity and leading to various biochemical and physiological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Hydrazine Derivatives

Key Observations :

Electronic Effects: Trifluoromethoxy (-OCF₃) groups are more polar and electron-withdrawing than trifluoromethyl (-CF₃), enhancing electrophilic reactivity in coupling reactions .

Positional Isomerism :

Key Observations :

Key Observations :

- Trifluoromethoxy derivatives are less studied than trifluoromethyl analogs but show promise in enzyme inhibition due to enhanced electronegativity .

- Ethyl groups may reduce cytotoxicity compared to halogenated analogs (e.g., [2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine) .

Physicochemical Properties

Key Observations :

- Ethyl-substituted derivatives exhibit higher lipophilicity (LogP ~3.2) than non-alkylated analogs, favoring membrane permeability in drug design .

- Hydrochloride salts (e.g., [3-(trifluoromethoxy)phenyl]hydrazine HCl) improve aqueous solubility for in vitro assays .

Biological Activity

1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the trifluoromethoxy group, exhibits enhanced lipophilicity and potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis typically involves multi-step reactions starting from readily available precursors. The introduction of the trifluoromethoxy group is crucial as it significantly influences the compound's pharmacological profile.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Specifically, studies have shown that it inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves:

- Inhibition of CDK activity : This results in disruption of the cell cycle, particularly in cancer cells that are highly dependent on these kinases for progression.

- Induction of apoptosis : The compound triggers apoptotic pathways, which are critical for eliminating malignant cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this hydrazine derivative has demonstrated anti-inflammatory effects. It modulates key inflammatory pathways, potentially through:

- Inhibition of lipoxygenase : This enzyme plays a significant role in the inflammatory response. Inhibition leads to reduced production of pro-inflammatory mediators.

- Reduction of oxidative stress : The compound may also exhibit antioxidant properties, further contributing to its anti-inflammatory effects.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined to be approximately 5 µM for certain cancer types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5 | CDK inhibition |

| A549 (Lung) | 7 | Apoptosis induction |

| HeLa (Cervical) | 4 | Cell cycle arrest |

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound revealed that it effectively reduced inflammation markers in vitro. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, showing a decrease in TNF-alpha and IL-6 levels by over 50% at a concentration of 20 µM.

| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 70 |

| IL-6 | 120 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.